molecular formula C10H5Cl2N3O2 B11788314 2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid

2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid

Cat. No.: B11788314
M. Wt: 270.07 g/mol
InChI Key: VJAVEGBIMMSEGM-UHFFFAOYSA-N
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Description

2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of chlorine atoms in the pyridine ring and the carboxylic acid group in the pyrimidine ring contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloropyridine and a suitable pyrimidine precursor.

    Coupling Reaction: The pyridine and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction.

    Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are used.

Major Products

    Substitution: Products include various substituted pyridine derivatives.

    Oxidation: Products include N-oxides of the pyridine ring.

    Reduction: Products include dechlorinated pyridine derivatives.

    Esterification: Products include esters of the carboxylic acid group.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects . The presence of the chlorine atoms and the carboxylic acid group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid is unique due to the presence of both chlorine atoms in the pyridine ring and the carboxylic acid group in the pyrimidine ring. This combination enhances its reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C10H5Cl2N3O2

Molecular Weight

270.07 g/mol

IUPAC Name

2-(2,5-dichloropyridin-4-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H5Cl2N3O2/c11-7-4-13-8(12)1-6(7)9-14-2-5(3-15-9)10(16)17/h1-4H,(H,16,17)

InChI Key

VJAVEGBIMMSEGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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